molecular formula C20H17F2N3O2 B3397814 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021223-94-8

3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B3397814
CAS No.: 1021223-94-8
M. Wt: 369.4 g/mol
InChI Key: XRYCMSDKCYXFIE-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with two fluorine atoms at the 3- and 4-positions. The molecule is further functionalized via a propyl linker to a 6-oxo-3-phenylpyridazine moiety.

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-16-8-7-15(13-17(16)22)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCMSDKCYXFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including difluoro substitutions and a pyridazinone moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C19H17F2N3O2
Molecular Weight 357.36 g/mol
IUPAC Name This compound
CAS Number 1021056-65-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation. The presence of the pyridazinone ring may enhance binding affinity to targets involved in various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various physiological processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve modulation of apoptotic pathways or interference with cell cycle progression.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

A series of studies have explored the biological activities and therapeutic potential of compounds related to this compound:

Study 1: PDE Inhibition

In a study examining the inhibitory effects on PDE4, it was found that derivatives similar to this compound significantly reduced enzyme activity in vitro. This suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) where PDE4 plays a critical role .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of pyridazinone derivatives, demonstrating that compounds with similar structures could induce apoptosis in human cancer cell lines. The study highlighted the importance of the pyridazine core in enhancing cytotoxicity against cancer cells .

Study 3: Anti-inflammatory Mechanisms

Research investigating anti-inflammatory effects revealed that compounds containing the pyridazinone moiety could inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory cytokines in macrophages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide with structurally or functionally related compounds, based on the available evidence:

Key Observations :

Structural Diversity: The target compound’s pyridazinone ring distinguishes it from isoquinoline-based benzamides (e.g., compound in ) and metal-coordinated analogs (e.g., ruthenium complex in ). Pyridazinones are known for electron-deficient properties, which may influence binding to targets like kinases or phosphodiesterases. Fluorine substitutions at the benzamide core are absent in the compared compounds, suggesting unique electronic or steric effects in the target molecule.

Synthetic Complexity: The synthesis of benzamide derivatives often employs EDCI/HOBt-mediated amide coupling (e.g., 71% yield in ), but the target compound’s pyridazinone-propyl linker may introduce additional challenges, such as regioselectivity or purification hurdles.

Biological Relevance: While the evidence lacks direct pharmacological data for the target compound, benzamides with fluorinated aryl groups (e.g., 3,4-difluoro) are frequently explored in drug discovery for enhanced lipophilicity and metabolic stability. The pyridazinone moiety is a hallmark of cardiovascular agents (e.g., PDE inhibitors), suggesting possible overlap in therapeutic targets with other heterocyclic systems like acridines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

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